molecular formula C11H26ClNO4 B14270569 N,N,N-Trimethyloctan-1-aminium perchlorate CAS No. 156814-21-0

N,N,N-Trimethyloctan-1-aminium perchlorate

Cat. No.: B14270569
CAS No.: 156814-21-0
M. Wt: 271.78 g/mol
InChI Key: INDYTVBCIOVVRC-UHFFFAOYSA-M
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Description

N,N,N-Trimethyloctan-1-aminium perchlorate is a quaternary ammonium compound. It consists of a positively charged N,N,N-trimethyloctan-1-aminium cation and a negatively charged perchlorate anion. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Trimethyloctan-1-aminium perchlorate can be synthesized through a quaternization reaction. This involves the reaction of octylamine with methyl iodide to form N,N,N-trimethyloctan-1-aminium iodide. The iodide salt is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions typically involve:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Polar solvents like ethanol or methanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyloctan-1-aminium perchlorate undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Precipitation Reactions: The perchlorate anion can form precipitates with certain cations.

Common Reagents and Conditions

    Nucleophiles: Such as halides, hydroxides, and amines.

    Solvents: Polar solvents like water, ethanol, and methanol.

    Conditions: Mild to moderate temperatures, typically under reflux conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.

    Precipitates: When reacted with cations like silver or lead, insoluble perchlorate salts are formed.

Scientific Research Applications

N,N,N-Trimethyloctan-1-aminium perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis buffers for DNA extraction.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Utilized as a surfactant in detergents and emulsifiers.

Mechanism of Action

The mechanism of action of N,N,N-trimethyloctan-1-aminium perchlorate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in antimicrobial applications and DNA extraction protocols.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyloctan-1-aminium chloride
  • N,N,N-Trimethyloctan-1-aminium bromide
  • N,N,N-Trimethyloctan-1-aminium iodide

Uniqueness

N,N,N-Trimethyloctan-1-aminium perchlorate is unique due to its perchlorate anion, which imparts distinct solubility and reactivity characteristics compared to its chloride, bromide, and iodide counterparts. The perchlorate anion also enhances its effectiveness in certain precipitation reactions and phase transfer catalysis.

Properties

CAS No.

156814-21-0

Molecular Formula

C11H26ClNO4

Molecular Weight

271.78 g/mol

IUPAC Name

trimethyl(octyl)azanium;perchlorate

InChI

InChI=1S/C11H26N.ClHO4/c1-5-6-7-8-9-10-11-12(2,3)4;2-1(3,4)5/h5-11H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

INDYTVBCIOVVRC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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